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Compound of Interest |

Compound Name: 6-Hydroxyindolin-2-one
CAS No.: 6855-48-7
Cat. No.: B1304144
- 7

Executive Summary & Structural Context

6-Hydroxyindolin-2-one (also known as 6-hydroxyoxindole; CAS: 5228-17-1 / 6855-48-7) is a
critical pharmacophore in medicinal chemistry.[1] It serves as a primary metabolite of indole-
based therapeutics (e.g., ropinirole) and a scaffold for kinase inhibitors.

This guide provides a definitive reference for the structural elucidation of 6-hydroxyindolin-2-
one using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass
Spectrometry (MS). The data presented here synthesizes experimental baselines with
theoretical chemical shift principles to ensure accurate identification in complex matrices.

Structural Pharmacophore[2]

e Molecular Formula: CsH7NO2z[2]
e Molecular Weight: 149.15 g/mol [2]
o Key Features: Fused benzene-lactam ring; phenolic hydroxyl at C6; methylene at C3.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the initial "fingerprint” for identification. For 6-hydroxyindolin-2-
one, the fragmentation pattern is dominated by the stability of the indole core and the lability of
the lactam carbonyl.
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MS Data Table (EVESI+)

m/z (Da)

lon Type

Fragment
Assignment

Mechanistic Insight

149

[M]*/ [M+H]*

Molecular lon

Parent molecule
(Base peak in ESI).

121

[M - COJ*

Distonic lon

Neutral loss of Carbon
Monoxide (28 Da)
from the lactam ring.
Diagnostic for

oxindoles.

120

[M - CHOJ*

Radical Cation

Hydrogen
rearrangement
followed by loss of

formyl radical.

93

[121 - HCN]*

Cyclopentadiene

deriv.

Secondary
fragmentation: Loss of
HCN from the pyrrole

ring residue.

65

[93 - COJ*

CsHs™*

Cyclopentadienyl
cation (aromatic
stability).

Visualization: Fragmentation Logic

The following diagram illustrates the primary fragmentation pathway observed in Electron

Impact (EIl) ionization.

- CO (28 Da)
Parent lon Lactam contraction Distonic lon
m/z 149 mi/z 121

- HCN (27 Da)

Ring opening > Pyrrole Ring Cleavage

m/z 93

- CO (28 Da)
Phenolic loss > C5H5 Cation
m/z 65
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Caption: Primary fragmentation pathway of 6-hydroxyindolin-2-one showing sequential loss
of carbonyl and nitrile groups.

Infrared Spectroscopy (IR)

IR data confirms the presence of the lactam and phenol functionalities. The hydrogen-bonding
network significantly influences peak broadening in the solid state.

Wavenumber Structural

Vibration Mode Intensity .
(cm™) Assignment

Overlapping stretches
of phenolic OH and
lactam NH.

3200 — 3450 v(O-H) & v(N-H) Broad, Strong o
Broadening indicates
intermolecular H-

bonding.

Amide | band.

Characteristic of the
1680 — 1710 v(C=0) Strong, Sharp )

oxindole lactam

carbonyl.

) Aromatic ring
1610 - 1630 v(C=C) Medium )
breathing modes.

1250 — 1280 v(C-0) Strong Phenolic C-O stretch.

Out-of-plane bending
(OOP) indicative of
1,2,4-trisubstituted
benzene.

750 — 850 5(C-H) Medium

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation. DMSO-de is the required solvent; CDCls is
unsuitable due to poor solubility and rapid exchange of labile protons (OH/NH), which leads to
signal disappearance.
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'H NMR Data (400 MHz, DMSO-de)

Note: Chemical shifts (8) are relative to TMS (0 ppm).
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. Coupling . Causality /
o (ppm) Multiplicity Integral Assignment
(Hz) Notes

Lactam
proton.
Downfield
10.25 s (br) 1H - N-H (1) due to amide
anisotropy
and H-
bonding.

Phenolic
proton.
Broadening
9.20 s (br) 1H - O-H (6) ) )
varies with
water content

in DMSO.

Ortho to C3a.
7.02 d 1H J=8.0 H-4 Less shielded
than H5/H7.

Ortho to OH.
Shielded by
electron-
6.38 dd 1H J=8.022 H-5 ]
donating OH
group (+M

effect).

Meta to OH,
Ortho to NH.
Shielded by
OH; appears

6.32 d 1H J=22 H-7

as a narrow
doublet.

Methylene.

Characteristic
3.36 s 2H - H-3 ]

singlet of the

oxindole ring.
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13C NMR Data (100 MHz, DMSO-de)

. Electronic
o (ppm) Carbon Type Assignment .
Environment
Lactam carbonyl
176.8 Cc=0 C-2 _
(deshielded).
Attached to Oxygen
157.4 C_quat C-6 (Phenolic). Highly
deshielded.
Bridgehead carbon
143.5 C_quat C-7a ] ]
adjacent to Nitrogen.
124.8 CH C-4 Aromatic CH.
Bridgehead carbon
116.2 C_quat C-3a
(beta to carbonyl).
Ortho to OH
107.5 CH C-5 .
(shielded).
Ortho to NH, Meta to
97.8 CH c-7 _ ,
OH (highly shielded).
Methylene carbon
35.6 CH2 C-3

(alpha to carbonyl).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, follow these standardized workflows.

Protocol A: Sample Preparation for NMR

Objective: Eliminate concentration-dependent shifts and water interference.

e Massing: Weigh 5-8 mg of dry 6-hydroxyindolin-2-one into a clean vial.

e Solvation: Add 0.6 mL of DMSO-ds (99.9% D).

© 2026 BenchChem. All rights reserved.

6/10

Tech Support


https://www.benchchem.com/product/b1304144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Critical Step: If the DMSO is "wet" (water peak >3.33 ppm is large), the OH and NH
protons will broaden or exchange, making integration impossible. Use an ampoule-fresh
solvent.

o Transfer: Filter the solution through a cotton plug into a 5mm NMR tube to remove
particulate impurities that cause magnetic field inhomogeneity.

e Acquisition:

o Set relaxation delay (d1) to 2.0 seconds to allow full relaxation of the quaternary carbons
and solvent-exchangeable protons.

o Scans: 16 (*H), 1024 (13C).

Protocol B: Impurity Profiling (HPLC-UV)

Objective: Confirm purity prior to spectroscopic analysis.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5um).

» Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

e Gradient: 5% B to 95% B over 15 minutes.

e Detection: UV at 254 nm (aromatic) and 280 nm (phenol/indole absorption).

» Validation: The 6-hydroxy isomer is more polar than the unsubstituted oxindole; expect it to
elute earlier than indolin-2-one.

Visualization: Structural Elucidation Workflow

This logic flow ensures no step is skipped during the characterization process.
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Unknown Sample

1. Mass Spectrometry (ESI+)
Target: m/z 149

Mass Confirmed?

2. IR Spectroscopy Check Impurities / Isomers
Target: C=0 (1690), OH (3300) (e.g. 4-hydroxy, 5-hydroxy)

3. 1H NMR (DMSO-d6)
Target: C3 Singlet, 3 Arom H

Confirmed Structure:
6-Hydroxyindolin-2-one

Click to download full resolution via product page

Caption: Logical decision tree for verifying the identity of 6-hydroxyindolin-2-one.
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» National Center for Biotechnology Information (NCBI). PubChem Compound Summary for
CID 80629, 6-Hydroxyindolin-2-one.

o [Link]

» National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database
for Organic Compounds (SDBS).

o [Link]

e Royal Society of Chemistry (RSC). ChemSpider Record for 6-Hydroxyoxindole.
e Sigma-Aldrich.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.rsc.org [rsc.org]
e 2.6855-48-7|6-Hydroxyindolin-2-one|BLD Pharm [bldpharm.com]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 6-
Hydroxyindolin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304144+#spectroscopic-data-nmr-ir-ms-for-6-
hydroxyindolin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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